molecular formula C12H30Cl4N4O6 B096112 Neamine hydrochloride CAS No. 15446-43-2

Neamine hydrochloride

Cat. No. B096112
CAS RN: 15446-43-2
M. Wt: 468.2 g/mol
InChI Key: YHGAXELMYJIVJN-OXGCEHIISA-N
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Description

Neamine is a naturally occurring aminoglycoside antibiotic that has been extensively studied due to its potential as a core structure for the development of new antibiotics. It is a pseudodisaccharide core found in aminoglycoside antibiotics, and its activity has been correlated with its ability to bind to RNA, particularly the Escherichia coli 16S A-site ribosomal RNA, and inhibit in vitro protein synthesis . The structure of neamine has been synthesized from various starting materials, including paromamine and kanamycin, through a series of chemical reactions that involve tosylation, azido group replacement, catalytic hydrogenation, and de-N-acetylation .

Synthesis Analysis

The synthesis of neamine and its analogues has been achieved through different synthetic routes. One approach involves the use of tri-N-acetylparomamine, which undergoes preferential tosylation followed by azido group replacement and catalytic hydrogenation to yield a diacetamido derivative. De-N-acetylation of this product results in neamine . Another synthesis route starts with 3,4-di-O-acetyl-2-deoxy-2-(p-methoxybenzylidene-amino)-6-O-tosyl-α-D-glucopyranosyl bromide and involves the discussion of the influence of N-protecting groups for glycosylation, leading to the synthesis of neamine and its position isomer .

Molecular Structure Analysis

The molecular structure of neamine is characterized by its pseudodisaccharide core, which is essential for its antibiotic activity. The position of amino groups around the glucopyranose ring is a critical factor in the molecule's ability to bind RNA and inhibit protein synthesis. The synthesis of structural isomers of neamine has provided insights into the importance of the arrangement of functional groups for its biological activity .

Chemical Reactions Analysis

Neamine's chemical reactions are central to its synthesis and the development of new derivatives with enhanced biological activity. The modification of neamine's structure, such as connecting arginine or lysine to the 5-hydroxyl group using ethylenediamine as a linker, has been shown to increase its binding affinity to RNA and exhibit antibacterial activities. These chemical modifications suggest a promising direction for the development of new antibiotics targeting RNA .

Physical and Chemical Properties Analysis

While the provided papers do not explicitly detail the physical and chemical properties of neamine hydrochloride, the synthesis and evaluation of neamine derivatives imply that the molecule's solubility, stability, and reactivity are amenable to chemical modifications. The ability to synthesize high-load oligomeric monoamine hydrochlorides through ring-opening metathesis polymerization (ROMP) indicates that neamine and its derivatives can be manipulated to enhance their chemical properties for various applications .

Scientific Research Applications

  • Neamine has been synthesized and modified for various purposes. Its synthesis from paromamine and modification at the hydroxyl group on C-6 of the 2-deoxystreptamine moiety have been reported (Tatsuta, Kitazawa, & Umezawa, 1967); (Suami, Nishiyama, Ishikawa, & Katsura, 1976).

  • Neamine conjugated with peptide nucleic acid (PNA) targets HIV-1 TAR RNA, showing potent inhibition of HIV-1 replication. This highlights its potential in HIV treatment (Riguet et al., 2004).

  • In cancer research, neamine inhibits prostate cancer growth by suppressing angiogenin-mediated rRNA transcription. It blocks nuclear translocation of angiogenin and inhibits cell proliferation and angiogenesis (Ibaragi et al., 2009).

  • Novel neamine derivatives have been synthesized for RNA targeting, with potential antibacterial activities (Xu et al., 2009).

  • Its safety and efficacy in treating liver cancer have been studied, with neamine showing specific inhibition of angiogenin (ANG) and low toxicity (Wu et al., 2017).

  • Neamine's effectiveness against pancreatic cancer has been demonstrated, inhibiting angiogenin-induced cell proliferation and showing anti-tumor effects in xenograft models (Liu et al., 2016).

  • In cervical cancer, neamine inhibits angiogenin-induced cell proliferation and nuclear translocation of ANG, showing potential for therapeutic use (Liu et al., 2014).

  • Radical-induced deamination has been used for the selective modification of neamine, leading to new derivatives for potential biological evaluation (Barton, Bringmann, & Motherwell, 1980).

  • Neamine-derived pseudodisaccharides have been synthesized to probe the relationship between antibiotic activity and configurations of its functional groups (Pang et al., 2009).

  • A series of lipidic neamine derivatives were synthesized and evaluated for gene delivery, revealing interesting structure-activity relationships (Le Gall et al., 2009).

Safety And Hazards

Neamine hydrochloride is not for human or veterinary use . It can cause skin irritation and serious eye irritation . Protective gloves, eye protection, and face protection should be worn when handling this compound .

Future Directions

Amphiphilic neamine derivatives, such as 3’,6-dinonyl neamine and its branched isomer, 3’,6-di(dimethyloctyl) neamine, have shown promising antibacterial potential against ESKAPE pathogens, including P. aeruginosa, ESBL, and carbapenemase strains . These derivatives are considered promising candidates for further development .

properties

IUPAC Name

(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxyoxane-3,4-diol;tetrahydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N4O6.4ClH/c13-2-5-8(18)9(19)6(16)12(21-5)22-11-4(15)1-3(14)7(17)10(11)20;;;;/h3-12,17-20H,1-2,13-16H2;4*1H/t3-,4+,5-,6-,7+,8-,9-,10-,11-,12-;;;;/m1..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHGAXELMYJIVJN-OXGCEHIISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)O)O)N.Cl.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O)O)N.Cl.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H30Cl4N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Neamine hydrochloride

CAS RN

15446-43-2
Record name Neamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015446432
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NEAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EIU453IDVS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
73
Citations
R Collins, W Nebergall, H Langer - Journal of the American …, 1961 - ACS Publications
… though less quantitatively, fromthe high molecular rotation of neamine hydrochloride ([M]d +38,800)2 relative to the corresponding value for neosamine C hydrochloride ( [M]d +16,800).…
Number of citations: 33 pubs.acs.org
JH Ford, ME Bergy, AA Brooks, ER Garrett… - Journal of the …, 1955 - ACS Publications
… It is interesting to note that the specific rotations for neamine and neamine hydrochloride which were reported by Peck and co-workers6 indicate that neamine has the same …
Number of citations: 45 pubs.acs.org
HE Carter, JR Dyer, PD Shaw… - Journal of the …, 1961 - ACS Publications
… though less quantitatively, fromthe high molecular rotation of neamine hydrochloride ([M]d +38,800)2 relative to the corresponding value for neosamine C hydrochloride ( [M]d +16,800).…
Number of citations: 31 pubs.acs.org
H Lund - Journal of the American Chemical Society, 1952 - ACS Publications
… Neamine Hydrochloride.—A 100-mg. sample of crystalline neamine prepared as described … The solution was freeze-dried to give a quantitative yieldof neamine hydrochloride. …
Number of citations: 74 pubs.acs.org
I Grapsas, YJ Cho, S Mobashery - The Journal of Organic …, 1994 - ACS Publications
… The modification of the procedure is as follows: at the end of the reaction, the methanolic solution was concentrated to allow neamine hydrochloride to precipitate as a white solid. The …
Number of citations: 38 pubs.acs.org
E Roets, E Adams, IG Muriithi… - Journal of Chromatography …, 1995 - Elsevier
… Neomycin B sulphate, neomycin C sulphate and neamine hydrochloride standards were prepared in the laboratory from commercial sampies, as described [20]. Mixtures of the …
Number of citations: 29 www.sciencedirect.com
P Helboe, S Kryger - Journal of Chromatography A, 1982 - Elsevier
A fast and reliable isocratic high-performance liquid chromatographic method suitable for simultaneous determination of the main component and impurities in neomycin sulphate is …
Number of citations: 27 www.sciencedirect.com
E Adams, R Schepers, E Roets… - Journal of Chromatography …, 1996 - Elsevier
… of 0.30 mg/ml for neomycin B sulfate, 0.04 mg/ml for neomycin C sulfate, 0.03 mg/ml for LP-B, 0.03 mg/ml for a mixture of paromomycins I and II, 0.01 mg/ml for neamine hydrochloride, …
Number of citations: 74 www.sciencedirect.com
ED Hornbaker, A Burger - Journal of the American Chemical …, 1955 - ACS Publications
As part of a program designed to investigate the pharmacological effects of nuclear substitution in epinephrine precursors, the study of certain nuclear substituted derivatives of 3, 4-…
Number of citations: 15 pubs.acs.org
IA Pearl, DL Beyer - Journal of the American Chemical Society, 1952 - ACS Publications
… Neamine Hydrochloride.—A 100-mg. sample of crystalline neamine prepared as described … The solution was freeze-dried to give a quantitative yieldof neamine hydrochloride. …
Number of citations: 5 pubs.acs.org

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